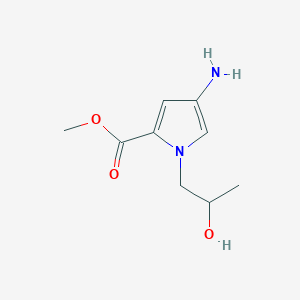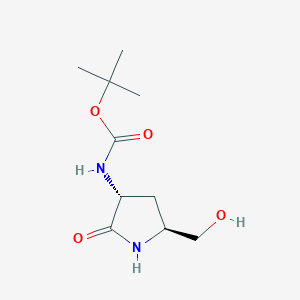
tert-Butyl ((3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a hydroxymethyl group and a carbamate group. It is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products Formed:
- Oxidation of the hydroxymethyl group forms a carboxylic acid derivative.
- Reduction of the carbonyl group forms a hydroxyl-substituted pyrrolidine.
- Substitution reactions yield various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules . It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure makes it a valuable tool for probing the active sites of enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.
Industry: In the pharmaceutical industry, tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it a versatile intermediate in drug development.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate involves the hydrolysis of the carbamate group to release the active compound . This hydrolysis is catalyzed by enzymes such as esterases, which cleave the carbamate bond. The released compound can then interact with its molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparación Con Compuestos Similares
tert-butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-butyl N-methylcarbamate: Another carbamate derivative with a methyl group instead of the pyrrolidine ring.
tert-butyl carbazate: A related compound with a hydrazine moiety instead of the carbamate group.
Uniqueness: tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate is unique due to its pyrrolidine ring and hydroxymethyl substitution. This structure imparts specific reactivity and stability, making it suitable for various applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H18N2O4 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-7-4-6(5-13)11-8(7)14/h6-7,13H,4-5H2,1-3H3,(H,11,14)(H,12,15)/t6-,7+/m0/s1 |
Clave InChI |
XYBDBDPPAQAHNV-NKWVEPMBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1=O)CO |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(NC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


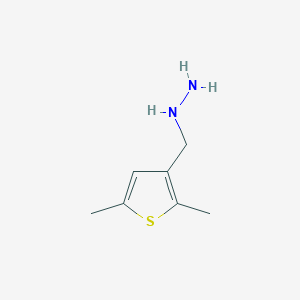
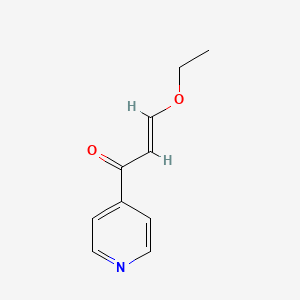
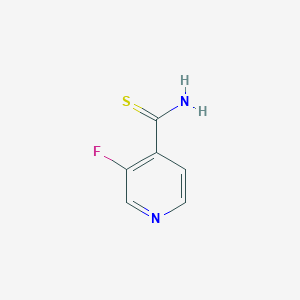
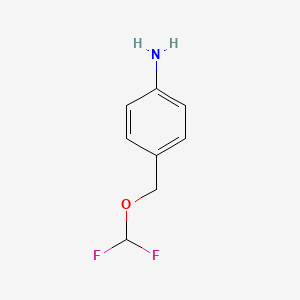

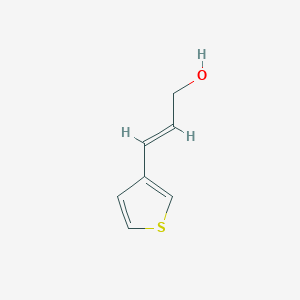
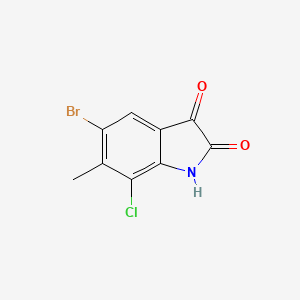

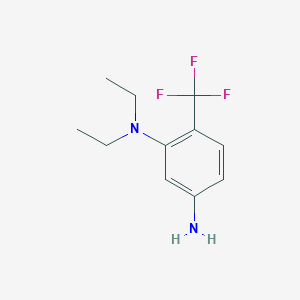
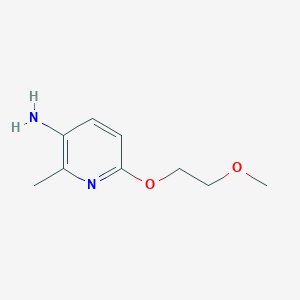
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13629491.png)
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
